tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a unique structure that includes a tert-butyl ester group, a hydroxy group, and an oxazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the oxazabicycloheptane core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the ester group play crucial roles in its reactivity and binding to biological targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound shares a similar bicyclic core but lacks the hydroxy group and the oxazabicyclo structure.
tert-Butyl (1S,4S,5S)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has an amino group instead of a hydroxy group and a different substitution pattern on the bicyclic core.
Uniqueness
The uniqueness of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate lies in its specific substitution pattern and the presence of both a hydroxy group and an oxazabicyclo structure
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI Key |
GQTQAVRMYQJYNG-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@@H]1CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)O |
Origin of Product |
United States |
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